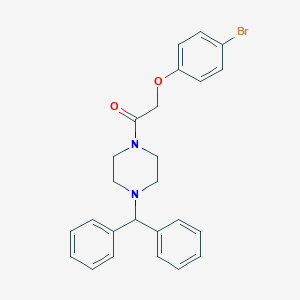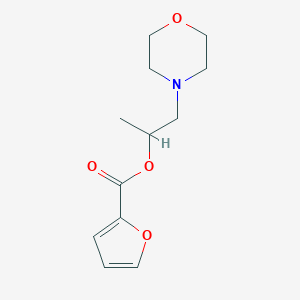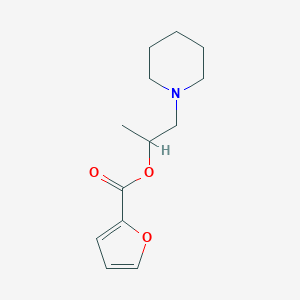
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-bromophenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-bromophenyl ether, commonly known as BRL-15572, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective antagonist of the dopamine D3 receptor and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
BRL-15572 acts as a competitive antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of this receptor, BRL-15572 can modulate the release of dopamine and other neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, by blocking the activity of the dopamine D3 receptor. It has also been shown to improve cognitive function and reduce the symptoms of schizophrenia in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using BRL-15572 in lab experiments is its high selectivity and potency for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various neuropsychiatric disorders. However, one limitation of using BRL-15572 is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on BRL-15572. One potential application is its use as a therapeutic agent for addiction and other neuropsychiatric disorders. Another direction is the development of novel compounds based on the structure of BRL-15572 that may have improved pharmacological properties and therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanisms of action of BRL-15572 and its potential interactions with other neurotransmitter systems in the brain.
Métodos De Síntesis
BRL-15572 can be synthesized through a multi-step process that involves the reaction of 4-bromophenyl ether with 2-amino-1-(4-benzhydryl)piperazine, followed by the addition of 2-oxoethyl group using appropriate reagents and conditions. The synthesis of BRL-15572 has been reported in several research articles and patents.
Aplicaciones Científicas De Investigación
BRL-15572 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. It has been shown to have high affinity and selectivity for the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders.
Propiedades
Fórmula molecular |
C25H25BrN2O2 |
|---|---|
Peso molecular |
465.4 g/mol |
Nombre IUPAC |
1-(4-benzhydrylpiperazin-1-yl)-2-(4-bromophenoxy)ethanone |
InChI |
InChI=1S/C25H25BrN2O2/c26-22-11-13-23(14-12-22)30-19-24(29)27-15-17-28(18-16-27)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,25H,15-19H2 |
Clave InChI |
RRWKMGCCVXJNSV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Br |
SMILES canónico |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)
![6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295092.png)



